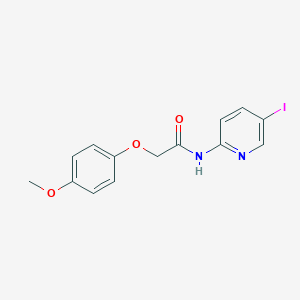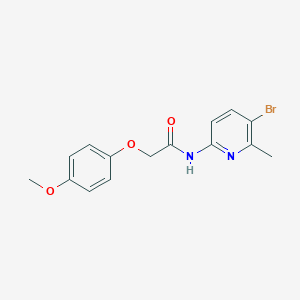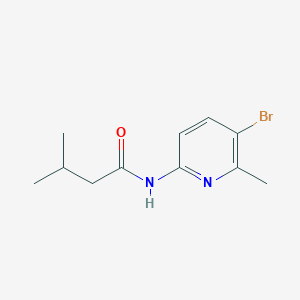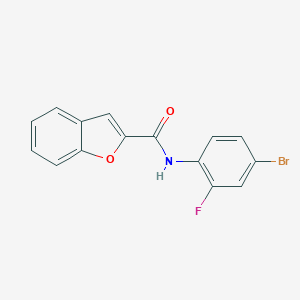![molecular formula C26H26ClN3O4 B250799 N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250799.png)
N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide, commonly known as BPCA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. BPCA is a member of the piperazine class of compounds, which are known for their diverse pharmacological activities.
Applications De Recherche Scientifique
BPCA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant activities in animal models. BPCA has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, BPCA has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells.
Mécanisme D'action
The exact mechanism of action of BPCA is not fully understood. However, it is believed to act on multiple neurotransmitter systems in the brain, including the dopamine, serotonin, and norepinephrine systems. BPCA has been shown to bind to the D2 and D3 dopamine receptors, which are involved in the regulation of mood, motivation, and reward. BPCA has also been shown to act as a partial agonist at the 5-HT1A serotonin receptor, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
BPCA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. BPCA has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Furthermore, BPCA has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
BPCA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its pharmacological activities. However, there are also some limitations to using BPCA in lab experiments. It has poor solubility in water, which can make it difficult to administer in animal models. Furthermore, the exact mechanism of action of BPCA is not fully understood, which can make it challenging to design experiments to investigate its pharmacological effects.
Orientations Futures
There are several future directions for research on BPCA. One area of interest is the development of more potent and selective BPCA analogs that can be used for the treatment of specific disorders. Another area of interest is the investigation of the long-term effects of BPCA on brain function and behavior. Furthermore, more research is needed to fully understand the mechanism of action of BPCA and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of BPCA involves the reaction of 3-chloro-4-(4-benzoyl-1-piperazinyl)aniline with 2-(4-methoxyphenoxy)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions. The resulting product is purified by column chromatography to obtain pure BPCA.
Propriétés
Formule moléculaire |
C26H26ClN3O4 |
|---|---|
Poids moléculaire |
480 g/mol |
Nom IUPAC |
N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C26H26ClN3O4/c1-33-21-8-10-22(11-9-21)34-18-25(31)28-20-7-12-24(23(27)17-20)29-13-15-30(16-14-29)26(32)19-5-3-2-4-6-19/h2-12,17H,13-16,18H2,1H3,(H,28,31) |
Clé InChI |
XNPJVVJWSJESDM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)Cl |
SMILES canonique |
COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(4-isobutoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250716.png)






![2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B250731.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B250732.png)





